molecular formula C7H9NOS2 B14350491 2-(Methanesulfinyl)-6-(methylsulfanyl)pyridine CAS No. 92686-22-1

2-(Methanesulfinyl)-6-(methylsulfanyl)pyridine

Cat. No.: B14350491
CAS No.: 92686-22-1
M. Wt: 187.3 g/mol
InChI Key: COETZJBDJXXSCZ-UHFFFAOYSA-N
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Description

2-(Methanesulfinyl)-6-(methylsulfanyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with methanesulfinyl and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methanesulfinyl)-6-(methylsulfanyl)pyridine typically involves the functionalization of a pyridine ringThe reaction conditions often require the use of specific catalysts and solvents to facilitate the substitution and ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using shape-selective catalysts such as ZSM-5 zeolite. These methods allow for efficient and scalable production, which is essential for meeting the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Methanesulfinyl)-6-(methylsulfanyl)pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfone derivatives from oxidation, sulfide derivatives from reduction, and various substituted pyridine derivatives from nucleophilic substitution .

Scientific Research Applications

2-(Methanesulfinyl)-6-(methylsulfanyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(Methanesulfinyl)-6-(methylsulfanyl)pyridine exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Properties

CAS No.

92686-22-1

Molecular Formula

C7H9NOS2

Molecular Weight

187.3 g/mol

IUPAC Name

2-methylsulfanyl-6-methylsulfinylpyridine

InChI

InChI=1S/C7H9NOS2/c1-10-6-4-3-5-7(8-6)11(2)9/h3-5H,1-2H3

InChI Key

COETZJBDJXXSCZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC=C1)S(=O)C

Origin of Product

United States

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